molecular formula C17H16F2N4O2S B2496952 1-(2,5-difluorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide CAS No. 2034449-04-0

1-(2,5-difluorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2496952
CAS RN: 2034449-04-0
M. Wt: 378.4
InChI Key: PVOIBAPFGVINPL-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O2S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Methanesulfonamide Derivatives

Methanesulfonamide derivatives are significant in medicinal chemistry and drug development due to their bioactive properties. These compounds have been explored for various therapeutic applications, including as inhibitors of enzymes or receptors. For example, methanesulfonamide moiety is a key feature in certain kinase inhibitors, highlighting its potential in targeting cancer pathways and inflammatory diseases Adebajo, 2007.

Difluorophenyl Compounds

Difluorophenyl groups are commonly incorporated into pharmaceuticals to enhance their metabolic stability, binding affinity, and overall bioavailability. The incorporation of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules, making difluorophenyl derivatives valuable in drug design and development. Their applications span across various therapeutic areas, including antifungal, antibacterial, and anticancer agents Liu et al., 2013.

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-14-4-5-15(19)13(11-14)12-26(24,25)22-8-10-23-9-7-21-17(23)16-3-1-2-6-20-16/h1-7,9,11,22H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOIBAPFGVINPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.